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molecular formula C12H22O B3191523 Dodec-3-yn-1-ol CAS No. 55182-73-5

Dodec-3-yn-1-ol

Cat. No. B3191523
M. Wt: 182.3 g/mol
InChI Key: CMSTUGQLHQXICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515727

Procedure details

To a mixture of 500 ml of anhydrous ammonia and 100 mg of ferric nitrate in a 2 liter three necked flask equiped with a mechanical stirrer and dry ice condenser was added 3.12 g of lithium wire in small portions. When the blue color had discharged, 14.0 g of 3-butyn-1-ol in 100 ml of tetrahydrofuran was added over 15 minutes and the reaction mixture refluxed for 1 hour. A solution of 34.5 ml of 1-bromooctane in 200 ml of tetrahydrofuran was added and the reaction mixture was allowed to reflux for 90 minutes. At the end of this period the entire reaction mixture was poured onto 1 liter of ice and then saturated with salt. The resulting aqueous solution was extracted twice with 500 ml of ether and the combined ethereal solutions were washed with brine and dried over potassium carbonate. The ether was evaporated and the residue distilled to give 25.13 g of 3-dodecyn-1-ol, b.p. 87°-90° /0.5 mm.
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
34.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[Li].[CH2:3]([OH:7])[CH2:4][C:5]#[CH:6].Br[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>O1CCCC1>[CH2:3]([OH:7])[CH2:4][C:5]#[C:6][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |^1:1|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
N
Name
ferric nitrate
Quantity
100 mg
Type
reactant
Smiles
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
3.12 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
14 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
34.5 mL
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
ice
Quantity
1 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equiped with a mechanical stirrer and dry ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
At the end of this period the entire reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted twice with 500 ml of ether
WASH
Type
WASH
Details
the combined ethereal solutions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C(CC#CCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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